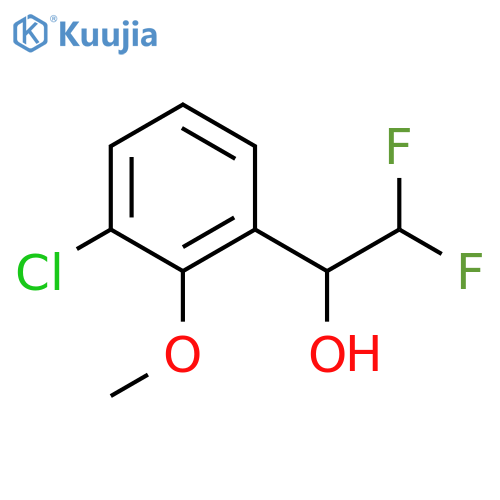Cas no 2229522-81-8 (1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol)

2229522-81-8 structure
商品名:1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol
- 1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
- 2229522-81-8
- EN300-1950504
-
- インチ: 1S/C9H9ClF2O2/c1-14-8-5(7(13)9(11)12)3-2-4-6(8)10/h2-4,7,9,13H,1H3
- InChIKey: PTUHZDBGBOZILO-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=C(C=1OC)Cl)(O)C(F)F
計算された属性
- せいみつぶんしりょう: 222.0259135g/mol
- どういたいしつりょう: 222.0259135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 29.5Ų
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1950504-0.5g |
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
2229522-81-8 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1950504-0.25g |
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
2229522-81-8 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1950504-5g |
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
2229522-81-8 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1950504-0.05g |
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
2229522-81-8 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1950504-10.0g |
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
2229522-81-8 | 10g |
$3376.0 | 2023-06-03 | ||
| Enamine | EN300-1950504-5.0g |
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
2229522-81-8 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1950504-1g |
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
2229522-81-8 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1950504-2.5g |
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
2229522-81-8 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1950504-1.0g |
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
2229522-81-8 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1950504-0.1g |
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
2229522-81-8 | 0.1g |
$804.0 | 2023-09-17 |
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol 関連文献
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
2229522-81-8 (1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol) 関連製品
- 42464-96-0(NNMTi)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
